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Compound of Interest

Compound Name: Fosamprenavir

Cat. No.: B192916

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the crystallization of
Human Immunodeficiency Virus (HIV) protease in complex with fosamprenavir.
Fosamprenavir is a prodrug that is rapidly hydrolyzed in the gut epithelium by cellular
phosphatases to its active form, amprenavir, which is a potent inhibitor of the HIV-1 protease.
[11[2][3][4] Therefore, the protocols described herein focus on the co-crystallization of HIV
protease with amprenauvir.

Understanding the three-dimensional structure of the HIV protease-inhibitor complex is crucial
for structure-based drug design and for elucidating the mechanisms of drug resistance.[5][6] X-
ray crystallography is a powerful technique to determine these structures at atomic resolution.
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Parameter

Details

Reference

Expression System

Escherichia coli BL21-Gold
(DE3)pLysS competent cells

[7]

HIV-1 Protease Variant

Stabilized mutant with
mutations to minimize
autoproteolysis (e.g., Q7K,
L33l, L63I) and prevent
oxidation (e.g., C67A, C95A)

[7](8]

Purification Method

Purified from inclusion bodies,
followed by refolding and
cation exchange

chromatography.

[7](8]

Final Protein Concentration

1-2 mg/mL

[7]

Table 2: Crystallization Conditions for HIV Protease-
Amprenavir Complex
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Parameter

Condition

Reference

Crystallization Method

Hanging Drop Vapor Diffusion

[7]

Protein Concentration

1.2-1.8 mg/mL

[°]

Ligand

Amprenavir (active form of

Fosamprenavir)

[1](2]

Ligand Concentration

3 to 5-fold molar excess over

protease

[719]

Reservoir Solution

0.25 M sodium citrate, pH 6.0,
10% DMSO, 40%—60%

saturated ammonium sulfate

[7]

Drop Composition

1 pL protein-inhibitor solution +

1 pL reservoir solution

[7]

Temperature

20 °C

[7]

Crystal Dimensions

~0.4 mm x 0.2 mm x 0.3 mm

[7]

Table 3: X-ray Diffraction Data Collection and

; Statistics ( le f imil lex)

Parameter Value Reference
Resolution (A) 2.20 [10]

Space Group P212121 [11][12]
Unit Cell Dimensions (A) a=51.7, b=59.2, c=62.45 [12]
R-work / R-free 0.203/0.244 [10]

Data Collection Temperature

100 K (cryo-cooled)

Cryoprotectant

20% glycerol in reservoir

solution

Experimental Protocols
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Expression and Purification of HIV-1 Protease

This protocol is based on established methods for expressing and purifying a stabilized variant
of HIV-1 protease.[13][7][8]

Materials:

E. coli BL21-Gold (DE3)pLysS competent cells

Expression vector containing the gene for a stabilized HIV-1 protease mutant
Luria-Bertani (LB) medium

Isopropyl 3-D-1-thiogalactopyranoside (IPTG)

Cell lysis buffer

Denaturation and refolding buffers

Cation exchange chromatography column and buffers

Procedure:

Transform the expression vector into E. coli BL21-Gold (DE3)pLysS cells.
Grow the transformed cells in LB medium at 37°C until the ODsoo reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to
grow the culture for 3-4 hours.

Harvest the cells by centrifugation.
Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.
Centrifuge the lysate to pellet the inclusion bodies.

Wash the inclusion bodies multiple times to remove contaminants.
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Solubilize the inclusion bodies in a denaturation buffer containing 6 M guanidine
hydrochloride.

Refold the protease by rapid dilution into a refolding buffer.

Purify the refolded protease using cation exchange chromatography.

Concentrate the purified protein to 1-2 mg/mL.

Co-crystallization of HIV-1 Protease with Amprenavir

This protocol utilizes the hanging drop vapor diffusion method.[13][7]

Materials:

Purified and concentrated HIV-1 protease

Amprenavir (dissolved in a suitable solvent like DMSO)

Crystallization plates (24- or 48-well)

Siliconized glass cover slips

Reservoir solution (e.g., 0.25 M sodium citrate pH 6.0, 10% DMSO, and 40%—-60% saturated
ammonium sulfate)

Procedure:

Prepare the protein-inhibitor complex by incubating the purified HIV-1 protease with a 3 to 5-
fold molar excess of amprenavir for at least 1 hour on ice.

Pipette 500 pL of the reservoir solution into the wells of the crystallization plate.

On a siliconized cover slip, mix 1 yL of the protein-inhibitor complex solution with 1 pL of the
reservoir solution to form the "drop".

Invert the cover slip and seal the well of the crystallization plate.

Incubate the plate at 20°C and monitor for crystal growth over several days to weeks.
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X-ray Diffraction Data Collection

Procedure:

e Once crystals of suitable size are obtained, they need to be cryo-cooled for data collection to
minimize radiation damage.

» Briefly soak the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented
with 20% glycerol).[13]

e Mount the crystal on a nylon loop and flash-freeze it in liquid nitrogen.[13]
o Collect X-ray diffraction data at a synchrotron beamline.

o Process the diffraction data using software such as Mosflm and the CCP4 suite.[13]

Visualizations

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.mdpi.com/1420-3049/21/11/1458
https://www.mdpi.com/1420-3049/21/11/1458
https://www.mdpi.com/1420-3049/21/11/1458
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

HIV-1 Protease Production

Expression in E. coli

Purification from Inclusion Bodies

Refolding

Cation Exchange Chromatography

Co-crystallization

Complex Formation (Protease + Amprenavir)

Hanging Drop Vapor Diffusion Setup

Crystal Growth

Data Collecti v)n & Analysis

Cryo-protection & Freezing

l

X-ray Diffraction Data Collection

l

Data Processing & Structure Solution

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b192916?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Caption: Experimental workflow for the crystallization of HIV protease with fosamprenavir (as
amprenavir).
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Caption: Logical relationship from fosamprenavir to the final crystal for structural analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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